molecular formula C19H13F3N2O2 B11253413 N-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11253413
M. Wt: 358.3 g/mol
InChI Key: VJSGAGZSXGKGAS-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules. The presence of multiple fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include N-oxides, hydroxyl derivatives, and substituted phenyl derivatives, respectively .

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(3,4-Difluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. This makes it more effective in its applications compared to similar compounds that lack such extensive fluorination .

Properties

Molecular Formula

C19H13F3N2O2

Molecular Weight

358.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H13F3N2O2/c20-14-4-1-12(2-5-14)10-24-11-13(3-8-18(24)25)19(26)23-15-6-7-16(21)17(22)9-15/h1-9,11H,10H2,(H,23,26)

InChI Key

VJSGAGZSXGKGAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)F

Origin of Product

United States

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